

# Application Notes and Protocols: Evaluating Voxelotor's Impact on Endothelial Cell Adhesion

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## Compound of Interest

Compound Name: Voxelotor

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to in vitro protocols for assessing the effect of **Voxelotor** on the adhesion of red blood cells to endothelial cells. The provided methodologies are based on established scientific findings and are intended to offer a framework for reproducible and robust experimental design.

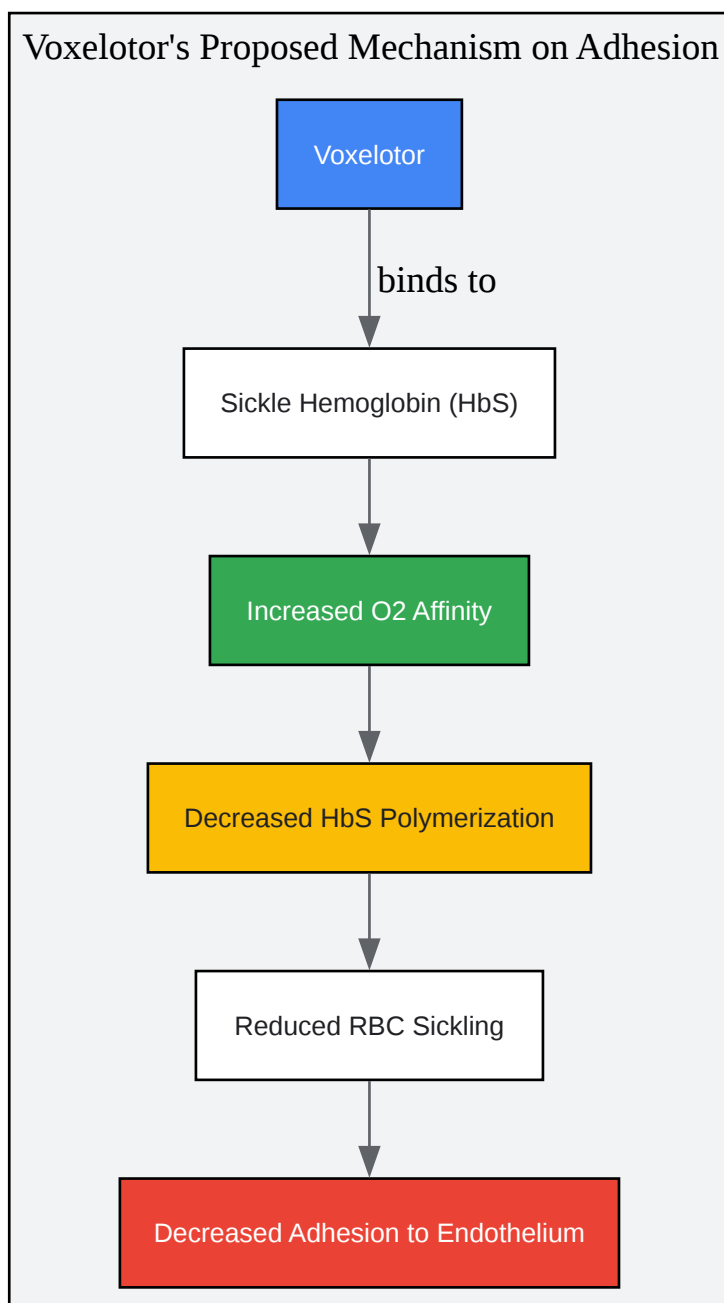
**Voxelotor** is an FDA-approved medication that inhibits the polymerization of sickle hemoglobin (HbS) by increasing its affinity for oxygen.<sup>[1][2][3]</sup> This primary mechanism of action is expected to reduce red blood cell sickling, improve deformability, and consequently decrease the adhesion of sickle red blood cells (sRBCs) to the vascular endothelium, a key event in the pathophysiology of sickle cell disease (SCD) vaso-occlusive crises.<sup>[1][4][5][6]</sup>

The following protocols describe in vitro assays to quantify the impact of **Voxelotor** on endothelial cell adhesion under both static and dynamic flow conditions.

## Key Signaling Pathways and Experimental Workflow

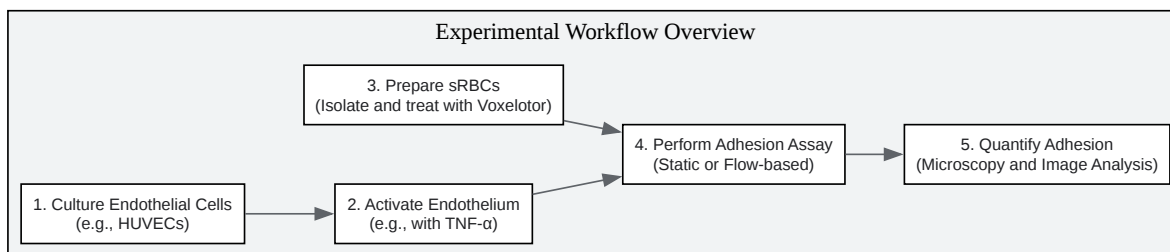
The interaction between sickle red blood cells and the endothelium is a multi-step process involving various adhesion molecules. Endothelial activation, often triggered by inflammatory cytokines like TNF- $\alpha$ , leads to the upregulation of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).<sup>[7][8][9]</sup> Sickle

red blood cells, particularly reticulocytes, express corresponding ligands, such as  $\alpha 4 \beta 1$  integrin (VLA-4), which binds to VCAM-1, mediating their adhesion.[10][11] **Voxelotor**'s potential to reduce this adhesion is a critical area of investigation.



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**Voxelotor**'s mechanism on sRBC adhesion.



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General experimental workflow.

## Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies evaluating **Voxelotor**'s effect on red blood cell adhesion.

Table 1: Effect of **Voxelotor** on Sickle Red Blood Cell (sRBC) Adhesion under Normoxic Conditions

Parameter	Untreated sRBCs	Voxelotor-treated sRBCs (600µM)	Percentage Reduction in Adhesion	Reference
Adherent sRBCs/mm <sup>2</sup>	580 - 15,492	516 - 14,216	7% - 70%	[1]
Statistical Significance (p-value)	-	0.2	-	[1]

Note: The study concluded that while **Voxelotor** showed a trend of adhesion reduction under normoxia, the overall decrease was not statistically significant. Future studies under hypoxic conditions were suggested to be of importance.[1]

## Detailed Experimental Protocols

### Protocol 1: Static Adhesion Assay

This protocol details a static adhesion assay to evaluate the effect of **Voxelotor** on sRBC adhesion to an activated endothelial cell monolayer.

#### Materials and Reagents:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Gelatin solution (0.1%)
- Recombinant Human TNF- $\alpha$
- Whole blood from sickle cell disease patients (HbSS)
- **Voxelotor**
- Dimethyl sulfoxide (DMSO)
- Calcein-AM or other fluorescent cell tracker
- Formaldehyde or paraformaldehyde for fixation
- Mounting medium with DAPI

#### Equipment:

- Cell culture incubator (37°C, 5% CO<sub>2</sub>)

- Laminar flow hood
- Multi-well plates (e.g., 96-well, black, clear bottom)
- Fluorescence microscope with image analysis software
- Centrifuge

Procedure:

- Endothelial Cell Culture:
  1. Coat the wells of a 96-well plate with 0.1% gelatin solution and incubate for 1 hour at 37°C.[\[12\]](#)
  2. Aspirate the gelatin solution and seed HUVECs at a density to achieve a confluent monolayer within 48-72 hours.
  3. Culture the HUVECs in Endothelial Cell Growth Medium at 37°C and 5% CO<sub>2</sub>.
- Endothelial Cell Activation:
  1. Once the HUVEC monolayer is confluent, replace the culture medium with fresh medium containing 20 ng/mL of TNF- $\alpha$ .[\[1\]](#)
  2. Incubate for 4 hours at 37°C to induce the expression of adhesion molecules.[\[1\]](#)
- sRBC Preparation and **Voxelotor** Treatment:
  1. Isolate sRBCs from whole blood of SCD patients by centrifugation.
  2. Wash the sRBCs with PBS.
  3. Resuspend the sRBCs in basal media.
  4. Prepare a stock solution of **Voxelotor** in DMSO.
  5. Treat the sRBC suspension with **Voxelotor** at a final concentration of 600  $\mu$ M (or desired concentration) for 1 hour at 37°C.[\[1\]](#)[\[13\]](#) Prepare a vehicle control using an equivalent

amount of DMSO.

6. Label the sRBCs with a fluorescent dye like Calcein-AM according to the manufacturer's protocol for later visualization.

- Adhesion Assay:

1. Wash the activated HUVEC monolayer gently with pre-warmed PBS to remove any residual TNF- $\alpha$ .

2. Add the **Voxelotor**-treated or untreated fluorescently labeled sRBC suspension to the HUVEC monolayer.

3. Incubate for 30-60 minutes at 37°C to allow for adhesion.

4. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent sRBCs.

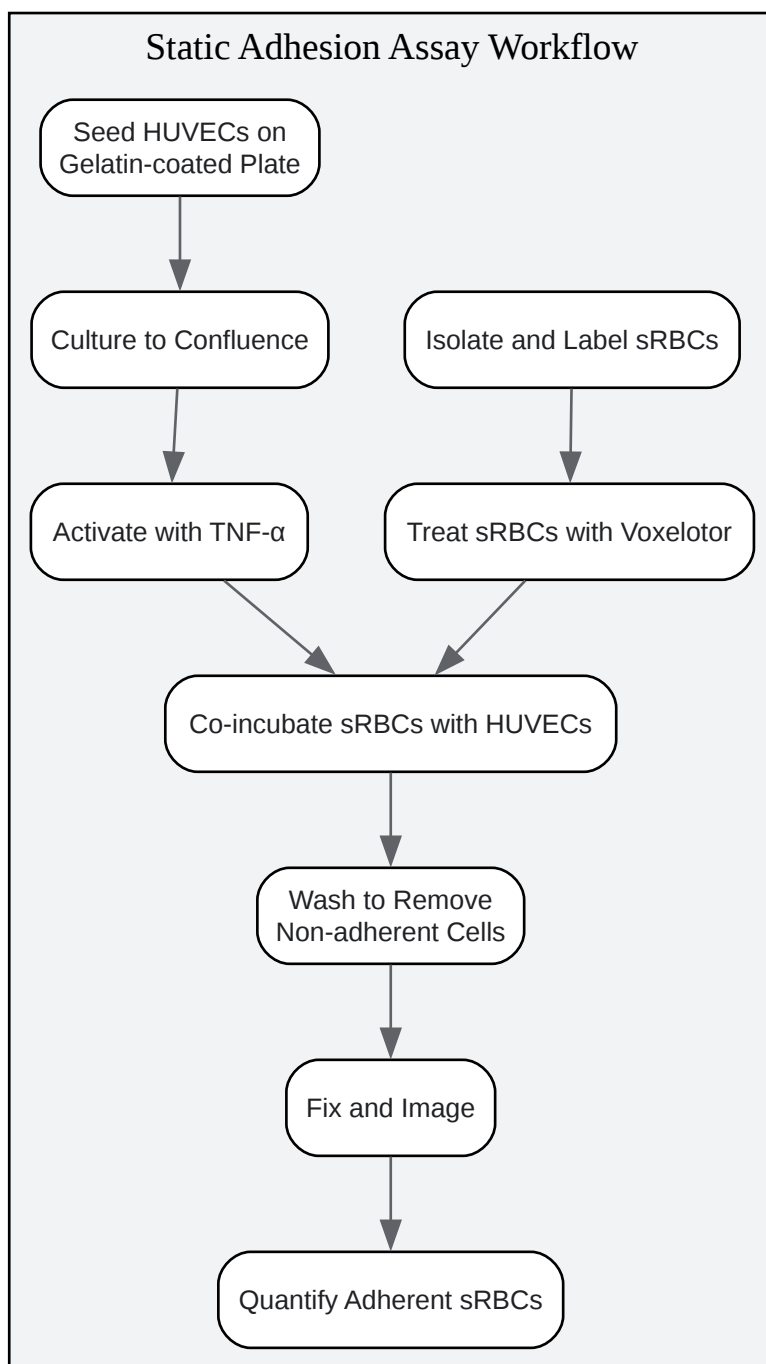
- Quantification of Adhesion:

1. Fix the cells with 4% paraformaldehyde for 15 minutes.

2. Acquire images of multiple random fields per well using a fluorescence microscope.

3. Count the number of adherent fluorescent sRBCs per field using image analysis software.

4. Calculate the average number of adherent cells per unit area for each condition.



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Static adhesion assay workflow.

## Protocol 2: Flow-Based Adhesion Assay

This protocol describes a more physiologically relevant assay where sRBCs are perfused over an endothelial monolayer under defined shear stress conditions.

#### Materials and Reagents:

- Same as Protocol 1
- Microfluidic devices (e.g.,  $\mu$ -Slide I Luer from ibidi) or parallel plate flow chambers.[\[14\]](#)[\[15\]](#)

#### Equipment:

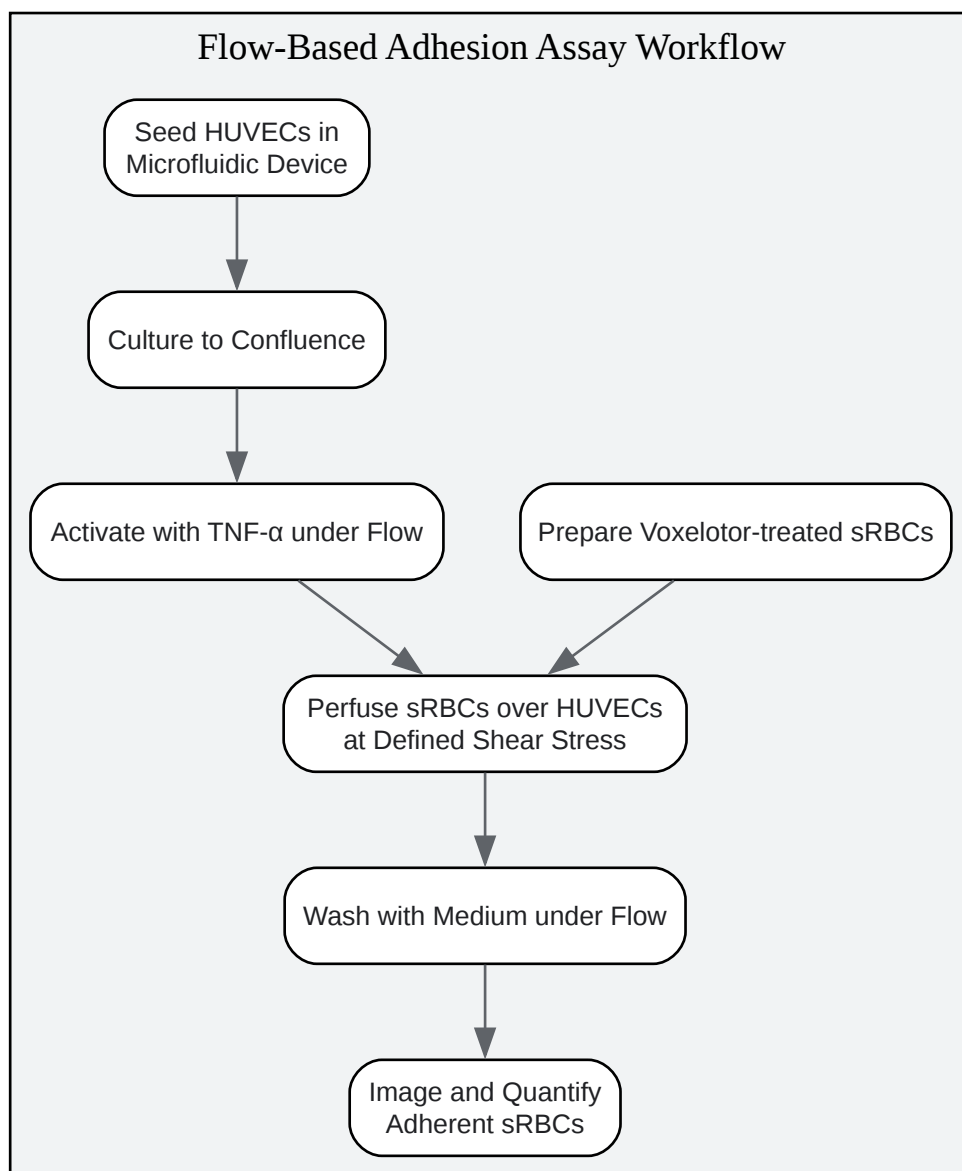
- Syringe pump
- Inverted microscope with a camera
- Tubing and connectors for the flow system
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)
- Laminar flow hood

#### Procedure:

- Endothelial Cell Culture in Microfluidic Device:
  1. Coat the microfluidic channels with a suitable extracellular matrix protein like collagen or fibronectin, or gelatin.[\[15\]](#)
  2. Seed HUVECs into the channels and culture until a confluent monolayer is formed. This may take 2-3 days.[\[15\]](#)
- Endothelial Cell Activation:
  1. Perfuse the HUVEC monolayer with medium containing 20 ng/mL TNF- $\alpha$  for 4 hours at a low flow rate to ensure exposure without detaching the cells.[\[1\]](#)
- sRBC Preparation and **Voxelotor** Treatment:
  1. Prepare and treat sRBCs with **Voxelotor** as described in Protocol 1.
- Flow Adhesion Assay:



1. Assemble the microfluidic device on the microscope stage within a temperature-controlled enclosure (37°C).
  2. Connect the device to a syringe pump.
  3. Perfuse the **Voxelotor**-treated or untreated sRBC suspension through the channel over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dyn/cm<sup>2</sup>).[\[10\]](#)[\[11\]](#)
  4. Record videos or capture images at multiple positions along the channel during the perfusion.
- Quantification of Adhesion:
    1. After perfusion, wash the channel with cell-free medium at the same shear stress to remove non-adherent cells.
    2. Capture images of the adherent cells.
    3. Analyze the images or videos to quantify the number of firmly adherent sRBCs per unit area.



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Flow-based adhesion assay workflow.

## Measurement of Endothelial Adhesion Molecule Expression

To complement the adhesion assays, it is recommended to quantify the expression of key adhesion molecules on the endothelial cell surface.

Protocol 3: Immunofluorescence Staining for VCAM-1 and ICAM-1

- Culture and activate HUVECs as described in the adhesion protocols.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100 (optional, for intracellular targets).
- Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
- Incubate with primary antibodies against VCAM-1 and ICAM-1.
- Wash with PBS.
- Incubate with fluorescently labeled secondary antibodies.
- Wash and mount with a DAPI-containing medium.
- Visualize and quantify the fluorescence intensity using a fluorescence microscope or a plate reader.

#### Protocol 4: Flow Cytometry for VCAM-1 and ICAM-1 Expression

- Culture and activate HUVECs in a multi-well plate.
- Detach the cells using a non-enzymatic cell dissociation solution.
- Incubate the cell suspension with fluorescently conjugated antibodies against VCAM-1 and ICAM-1.
- Wash the cells to remove unbound antibodies.
- Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.

By employing these detailed protocols, researchers can systematically and quantitatively evaluate the in vitro effects of **Voxelotor** on the critical interactions between sickle red blood cells and the vascular endothelium, providing valuable insights into its therapeutic potential beyond its primary mechanism of action.

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